molecular formula C33H31NO10S3 B11651046 Tetramethyl 7'-methoxy-5',5'-dimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 7'-methoxy-5',5'-dimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11651046
M. Wt: 697.8 g/mol
InChI Key: PNJLPPPRNYDMLA-UHFFFAOYSA-N
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Description

Tetramethyl 7’-methoxy-5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound characterized by its unique spiro structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 7’-methoxy-5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. Key steps include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Spirocyclization: The quinoline derivative undergoes a spirocyclization reaction with a suitable dithiole precursor under basic conditions.

    Functional Group Modifications: Introduction of the methoxy, dimethyl, and phenylacetyl groups through nucleophilic substitution and acylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to monitor the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 7’-methoxy-5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various alkyl or acyl-substituted quinoline derivatives.

Scientific Research Applications

Tetramethyl 7’-methoxy-5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Materials Science: Utilized in the design of novel materials with unique electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Tetramethyl 7’-methoxy-5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl 7’-methoxy-5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: Unique due to its spiro structure and multiple functional groups.

    Spiroquinoline Derivatives: Similar in having a spiro linkage but differ in functional groups and overall structure.

    Dithiole-Quinoline Compounds: Share the dithiole and quinoline moieties but vary in other substituents.

Uniqueness

The uniqueness of Tetramethyl 7’-methoxy-5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its combination of a spiro linkage with multiple reactive sites, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C33H31NO10S3

Molecular Weight

697.8 g/mol

IUPAC Name

tetramethyl 7'-methoxy-5',5'-dimethyl-6'-(2-phenylacetyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C33H31NO10S3/c1-32(2)27-21(18-14-11-15-19(40-3)23(18)34(32)20(35)16-17-12-9-8-10-13-17)33(22(28(36)41-4)24(45-27)29(37)42-5)46-25(30(38)43-6)26(47-33)31(39)44-7/h8-15H,16H2,1-7H3

InChI Key

PNJLPPPRNYDMLA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)CC4=CC=CC=C4)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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